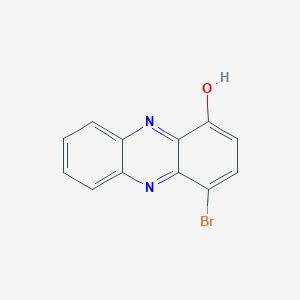
4-Bromophenazin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenazin-1-ol is an organic compound with the molecular formula C({12})H({7})BrN(_{2})O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenazin-1-ol typically involves the bromination of phenazin-1-ol. One common method is the electrophilic aromatic substitution reaction, where phenazin-1-ol is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr(_3)).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN(_3)) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: NaN(_3) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Bromophenazin-1-one.
Reduction: Phenazin-1-ol.
Substitution: 4-Azidophenazin-1-ol or 4-Methoxyphenazin-1-ol.
Applications De Recherche Scientifique
4-Bromophenazin-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives, which are studied for their electronic and photophysical properties.
Biology: Phenazine derivatives, including this compound, are investigated for their antimicrobial and anticancer activities. They can interact with biological macromolecules, disrupting cellular processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 4-Bromophenazin-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. For instance, in antimicrobial applications, this compound can intercalate into bacterial DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Phenazin-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorophenazin-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Nitrophenazin-1-ol: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4-Bromophenazin-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The combination of the bromine atom and hydroxyl group also contributes to its distinct electronic properties, making it valuable in materials science.
Propriétés
Formule moléculaire |
C12H7BrN2O |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
4-bromophenazin-1-ol |
InChI |
InChI=1S/C12H7BrN2O/c13-7-5-6-10(16)12-11(7)14-8-3-1-2-4-9(8)15-12/h1-6,16H |
Clé InChI |
GSFRBXWGQZHKRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)
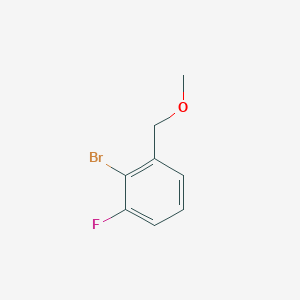
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
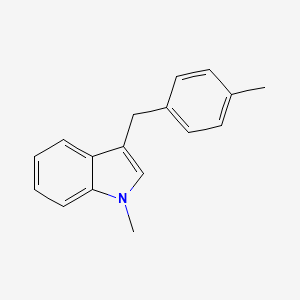
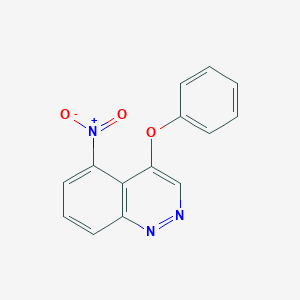
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

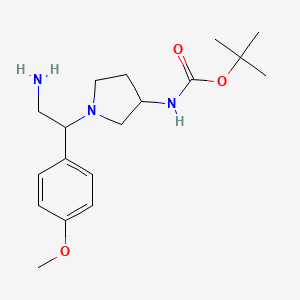
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
